![molecular formula C21H15ClN2O2S B2404742 Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate CAS No. 306980-12-1](/img/structure/B2404742.png)
Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate
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Overview
Description
This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3). It contains a cyano group (-CN), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a sulfanyl group (-SH) attached to a 2-chlorophenyl group (a benzene ring with a chlorine atom attached) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- 1,3,4-Oxadiazole derivatives have shown promising antibacterial properties . Researchers have synthesized compounds containing the 1,3,4-oxadiazole core and evaluated their efficacy against bacterial strains. Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate could be explored for its antibacterial potential.
- Notably, Raltegravir® (an antiretroviral drug) and Zibotentan® (an anticancer agent) contain the 1,3,4-oxadiazole unit . These examples highlight the clinical relevance of this scaffold.
Antibacterial Activity
Clinical Examples
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of the indole nucleus in many bioactive compounds suggests that it may play a crucial role in these interactions .
Biochemical Pathways
For instance, indole derivatives have been found to impact various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight, as reported, is 44399 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-(2-chlorophenyl)sulfanyl-5-cyano-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-2-26-21(25)16-12-15(13-23)20(27-18-11-7-6-10-17(18)22)24-19(16)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUDOQGAPPYVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate |
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